Lipophilicity Advantage Over the Free Acid Form
The target ethyl ester exhibits a calculated LogP of 1.84 (XLogP 1.4) [REFS‑1], which is substantially higher than that of the corresponding free acid, 2‑(5‑formyl‑2,4‑dimethyl‑1H‑pyrrol‑3‑yl)acetic acid (CAS 52513‑48‑1), which has a LogP of 1.07 [REFS‑2]. The difference of +0.77 LogP units corresponds to an approximately 5.9‑fold increase in theoretical partition coefficient, meaning the ethyl ester will partition more favorably into organic phases or lipid membranes.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.84 (XLogP 1.4) |
| Comparator Or Baseline | Free acid (CAS 52513‑48‑1): LogP 1.07 |
| Quantified Difference | ΔLogP = +0.77 (factor ≈5.9× in P) |
| Conditions | Calculated properties; Chemsrc/chem960 databases |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, making the ethyl ester the preferred precursor when designing cell‑permeable prodrugs or when optimizing extraction yields in organic‑aqueous biphasic reactions.
